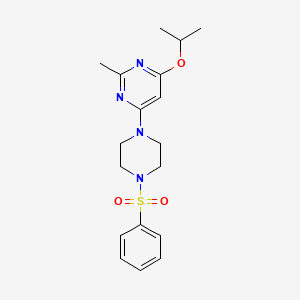

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound . It’s related to a series of compounds that have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be analyzed using various techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques.科学的研究の応用

DNA Interactions

The study of Hoechst 33258, a synthetic dye related to the chemical structure , has provided significant insights into DNA interactions. This dye, known for its strong binding to the minor groove of double-stranded B-DNA, has facilitated the development of drugs targeting DNA sequences. Its analogs are used in radioprotection and as topoisomerase inhibitors, highlighting the potential of similar compounds for rational drug design and molecular investigation of DNA recognition and binding processes (Issar & Kakkar, 2013).

Drug Metabolism

Arylpiperazine derivatives, including compounds similar to the one , undergo extensive metabolism involving CYP3A4-dependent N-dealkylation. These derivatives are clinically applied in treating conditions such as depression, psychosis, or anxiety. Their metabolites, primarily biotransformed by CYP2D6, display a variety of effects related to serotonin receptors, highlighting the importance of understanding their metabolic pathways for drug development (Caccia, 2007).

Synthesis Methodologies

Research into chiral sulfinamides, particularly tert-butanesulfinamide, has revolutionized the stereoselective synthesis of amines and their derivatives. This methodology provides access to diverse N-heterocycles, including piperidines and pyrrolidines, which are pivotal in many natural products and therapeutic compounds. Such synthetic advancements underscore the importance of exploring novel synthetic routes and methodologies for drug discovery (Philip et al., 2020).

Biological Activities

Pyrimidine derivatives, as part of the chemical structure , are known for their wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and antiparasitic effects. This diversity makes pyrimidine a promising scaffold for developing new biologically active compounds, furthering our understanding of structure-activity relationships and potentially leading to the discovery of novel therapeutic agents (Chiriapkin, 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-14(2)25-18-13-17(19-15(3)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGROVDHBPZEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2460174.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2460175.png)

![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2460180.png)

![N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460181.png)

![2-(4-chlorobenzamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2460182.png)

![N-(4-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2460188.png)

![{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2460191.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2460192.png)

![Cyclopentyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2460193.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2460195.png)